
A Comparative Analysis of G007-LK with Other
Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: G007-LK

Cat. No.: B607578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the tankyrase inhibitor G007-LK
with other notable inhibitors of this enzyme class. The information is intended for researchers,

scientists, and professionals involved in drug development and is based on publicly available

experimental data.

Introduction to Tankyrase Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP)

family of enzymes. They play a crucial role in various cellular processes, most notably in the

Wnt/β-catenin signaling pathway, by mediating the degradation of Axin, a key component of the

β-catenin destruction complex. Dysregulation of the Wnt pathway is a hallmark of many

cancers, particularly colorectal cancer (CRC), making tankyrases attractive therapeutic targets.

A variety of small molecule inhibitors have been developed to target tankyrases, with G007-LK
being a prominent and well-characterized example.

G007-LK: A Potent and Selective Tankyrase Inhibitor
G007-LK is a small molecule inhibitor that has demonstrated high potency and selectivity for

both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2][3][4] It acts by binding to the

adenosine-binding pocket of the tankyrase catalytic domain, leading to the stabilization of Axin

and subsequent downregulation of Wnt/β-catenin signaling.[5]
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Comparative Data of Tankyrase Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of

G007-LK in comparison to other well-known tankyrase inhibitors.

Table 1: Biochemical Potency against Tankyrases
Inhibitor

TNKS1 IC₅₀
(nM)

TNKS2 IC₅₀
(nM)

Binding Site Reference(s)

G007-LK 46 25 Adenosine [1][2][3]

XAV939 11 4 Nicotinamide [6]

IWR-1 180 50
Adenosine

(Induced)
[6]

WIKI4 26 ~low nM Adenosine [6]

RK-287107 14.3 10.6 Not Specified [7]

OM-153 13 2 Adenosine [8][9]

Note: IC₅₀ values can vary between different studies due to variations in experimental

conditions.

Table 2: Cellular Activity and Selectivity
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Inhibitor
Cellular Wnt
Reporter IC₅₀
(nM)

Selectivity
over PARP1

Key Cellular
Effects

Reference(s)

G007-LK 50 (HEK293) High (>20 µM)

Suppresses

proliferation in

APC-mutant

CRC cells.

[1]

XAV939 ~100-300 Moderate
Also inhibits

PARP1.
[6]

IWR-1 ~200-400 High Stabilizes Axin. [10]

WIKI4 Not specified High
Regulates β-

catenin levels.
[6]

RK-287107 Not specified High

More potent than

G007-LK in

suppressing

CRC cell growth.

[7][11][12]

OM-153 0.63 (HEK293)
High (>100,000

nM)

Potent inhibition

of Wnt signaling

and proliferation

in COLO 320DM

cells.

[8][9][13]

Table 3: In Vivo Efficacy and Toxicity Comparison
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Inhibitor
Efficacy in
Xenograft Models

Observed Toxicity Reference(s)

G007-LK

Effective in APC-

mutant CRC

xenografts.

Intestinal toxicity at

higher doses.
[14][15][16]

STP1002

Effective in APC-

mutated CRC

xenografts.

Reported to have a

better toxicity profile

than G007-LK with no

significant GI toxicity.

[14][15]

RK-287107
Suppresses COLO-

320DM tumor growth.

Tolerated at effective

doses.
[7]

OM-153

Reduces tumor

progression in COLO

320DM xenografts.

Shows a therapeutic

window with no

significant toxicity at

10 mg/kg.

[13][17][18]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by tankyrase

inhibitors and a general workflow for evaluating these compounds.
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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of G007-LK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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